molecular formula C26H29N3O4S B2753603 ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate CAS No. 878053-18-0

ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2753603
CAS No.: 878053-18-0
M. Wt: 479.6
InChI Key: PETLFNDGRNXVCX-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an indole core, a piperidine-containing ketone moiety, and a sulfanyl-acetamido-benzoate ester. The indole ring is substituted at the 1-position with a 2-oxo-2-(piperidin-1-yl)ethyl group, while the 3-position is linked via a sulfanyl bridge to an acetamide group that terminates in an ethyl 4-aminobenzoate ester.

Properties

IUPAC Name

ethyl 4-[[2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4S/c1-2-33-26(32)19-10-12-20(13-11-19)27-24(30)18-34-23-16-29(22-9-5-4-8-21(22)23)17-25(31)28-14-6-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETLFNDGRNXVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction.

    Thioester Formation: The thioester linkage is formed by reacting the indole derivative with a suitable thioester reagent.

    Final Coupling: The final step involves coupling the thioester intermediate with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, studies have shown that derivatives containing piperidine and indole moieties possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . Ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate may demonstrate similar efficacy due to its structural components.

2. Enzyme Inhibition
Compounds featuring sulfamoyl and piperidine functionalities are often evaluated for their enzyme inhibitory properties. For example, several synthesized compounds have shown strong inhibitory activity against acetylcholinesterase and urease . This suggests that this compound could be a candidate for further studies in enzyme inhibition.

3. Cancer Research
The indole structure is frequently associated with anticancer properties. Studies involving indole derivatives have reported significant cytotoxic effects against various cancer cell lines . The potential of this compound in cancer therapy warrants investigation based on its structural similarities.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired molecular structure. The synthetic pathways often require optimization to enhance yield and purity.

The mechanisms of action for this compound are still under investigation; however, it is hypothesized that it interacts with specific biological targets such as enzymes or receptors involved in disease processes. For instance, the compound may inhibit key metabolic enzymes in pathogens or cancer cells, leading to reduced proliferation and enhanced therapeutic effects .

Case Studies

Several studies highlight the biological activity of compounds with similar structures:

Case Study 1: Antibacterial Screening
A series of piperidine derivatives were synthesized and screened for antibacterial activity. The most active compounds demonstrated significant inhibition against Salmonella typhi with IC50 values indicating strong efficacy . This suggests that this compound may also exhibit similar antibacterial properties.

Case Study 2: Enzyme Inhibitors
In another study, various synthesized compounds were evaluated for their ability to inhibit acetylcholinesterase. Compounds with similar functional groups showed promising results, indicating potential applications in treating diseases like Alzheimer's . this compound could be explored for its enzyme inhibitory effects in future research.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Analogs
Compound Name / ID Structural Variation Biological Activity Reference
Ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate (Target) Sulfanyl bridge, ethyl benzoate terminus Not explicitly reported; inferred antimicrobial potential from analogs
(E)-3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}but-3-en-2-one (142b) Nitroimidazole-indole hybrid, conjugated butenone linker MRSA inhibition (MIC = 2 µM), DNA intercalation, membrane permeation
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Fluorobenzyl terminus instead of benzoate Unreported activity; fluorobenzyl may enhance blood-brain barrier penetration
Ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate (878057-39-7) Sulfonyl bridge instead of sulfanyl Likely altered redox stability and receptor binding vs. sulfanyl analog
Methyl 4-(2-oxo{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamido)benzoate (E244-0344) Pyrrolidine (5-membered ring) instead of piperidine, methyl ester terminus Reduced steric bulk; potential for improved solubility

Key Findings from Analog Studies

  • Antimicrobial Activity : Compound 142b () demonstrates potent anti-MRSA activity (MIC = 2 µM) and low cytotoxicity, attributed to its nitroimidazole conjugation and membrane-permeating indole-piperidine core. The target compound lacks nitroimidazole but retains the indole-piperidine motif, suggesting possible but weaker antibacterial effects .
  • Terminal Group Effects : The fluorobenzyl terminus in introduces electron-withdrawing fluorine, which could improve pharmacokinetics (e.g., half-life) compared to the ethyl benzoate group in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Property Target Compound 142b Sulfonyl Analog Pyrrolidine Analog
Molecular Weight ~511.59 g/mol Not reported 511.59 g/mol 433.46 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) Higher (nitroimidazole) ~3.2 (sulfonyl polarity) ~2.8 (smaller ring)
Solubility Low (ester terminus) Moderate Very low Improved (methyl ester)

Biological Activity

Ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate is a complex organic compound with potential biological activities that are of significant interest in pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

The compound has a molecular formula of C16H20N4O2SC_{16}H_{20}N_{4}O_{2}S and a molecular weight of 332 Da. The structure includes a piperidine ring, which is known for its diverse biological activities, including interactions with various receptors and enzymes.

PropertyValue
Molecular FormulaC₁₆H₂₀N₄O₂S
Molecular Weight332 Da
LogP1.12
Polar Surface Area (Ų)81
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets, including enzymes and receptors involved in various signaling pathways. The piperidine moiety is particularly notable for its role in modulating neurotransmitter systems, which can influence both central nervous system (CNS) functions and peripheral physiological processes.

Key Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation: Its structure suggests the potential for interaction with neurotransmitter receptors, which could impact mood, cognition, and pain perception.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some derivatives have shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, indicating potential applications in treating infections .
  • Anticancer Properties: Studies have suggested that related piperidine compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Anti-inflammatory Effects: The compound's ability to inhibit pro-inflammatory cytokines has been documented, suggesting its potential use in managing inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized piperidine derivatives against common bacterial pathogens. Results indicated that certain compounds exhibited significant inhibition zones against E. coli and Pseudomonas aeruginosa, supporting the potential therapeutic use of related structures in infectious diseases.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives containing the indole structure significantly reduced cell viability. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

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